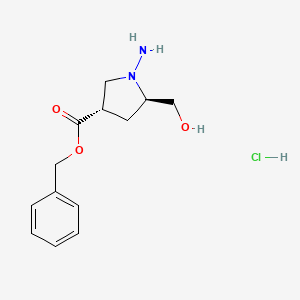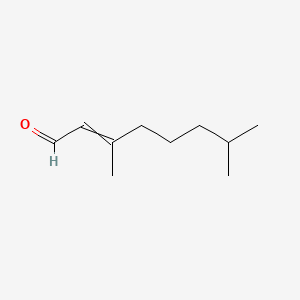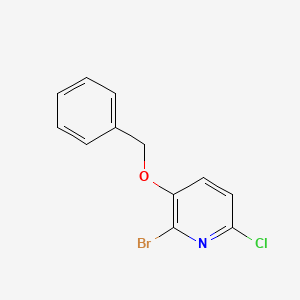
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group is protected using a CBZ (carbobenzyloxy) group to prevent unwanted reactions.
Hydroxymethylation: The protected pyrrolidine undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Deprotection: The CBZ group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, which can serve as intermediates in the synthesis of more complex molecules.
科学的研究の応用
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, thereby influencing various physiological processes.
類似化合物との比較
Similar Compounds
- (2R,4S)-2-hydroxymethyl-4-amino Pyrrolidine
- (2R,4S)-2-hydroxymethyl-4-benzylamino Pyrrolidine
- (2R,4S)-2-hydroxymethyl-4-methylamino Pyrrolidine
Uniqueness
What sets (2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride apart from similar compounds is its CBZ-protected amino group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
特性
分子式 |
C13H19ClN2O3 |
|---|---|
分子量 |
286.75 g/mol |
IUPAC名 |
benzyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m0./s1 |
InChIキー |
ZQMPIWXRKYQVNI-ZVWHLABXSA-N |
異性体SMILES |
C1[C@@H](CN([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)





![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
